molecular formula C15H12ClN B14159778 4-Chloro-N-(3-phenylallylidene)aniline CAS No. 52944-36-2

4-Chloro-N-(3-phenylallylidene)aniline

Cat. No.: B14159778
CAS No.: 52944-36-2
M. Wt: 241.71 g/mol
InChI Key: ZXZVTWCIZIOXIQ-RCYQAAHFSA-N
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Description

4-Chloro-N-(3-phenylallylidene)aniline is a Schiff base compound derived from the condensation reaction between 4-chloroaniline and cinnamaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity. This compound, in particular, has garnered interest for its potential antimicrobial properties and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-phenylallylidene)aniline typically involves the following steps:

    Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 4-chloroaniline and cinnamaldehyde.

    Reaction Conditions: The reaction mixture is heated to around 338 K (65°C) for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-phenylallylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the original amine and aldehyde. Substitution reactions will result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-phenylallylidene)aniline, particularly its antimicrobial activity, involves the interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Molecular docking studies have shown that the compound can bind to specific proteins in microbial cells, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, such as the presence of a chloro group and a phenylallylidene moiety.

Properties

CAS No.

52944-36-2

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

(E)-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12?

InChI Key

ZXZVTWCIZIOXIQ-RCYQAAHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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